

Agathisflavone: Core Bioactivity & BBB-Relevant Data

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Compound Focus: Agathisflavone

CAS No.: 28441-98-7

Cat. No.: S517515

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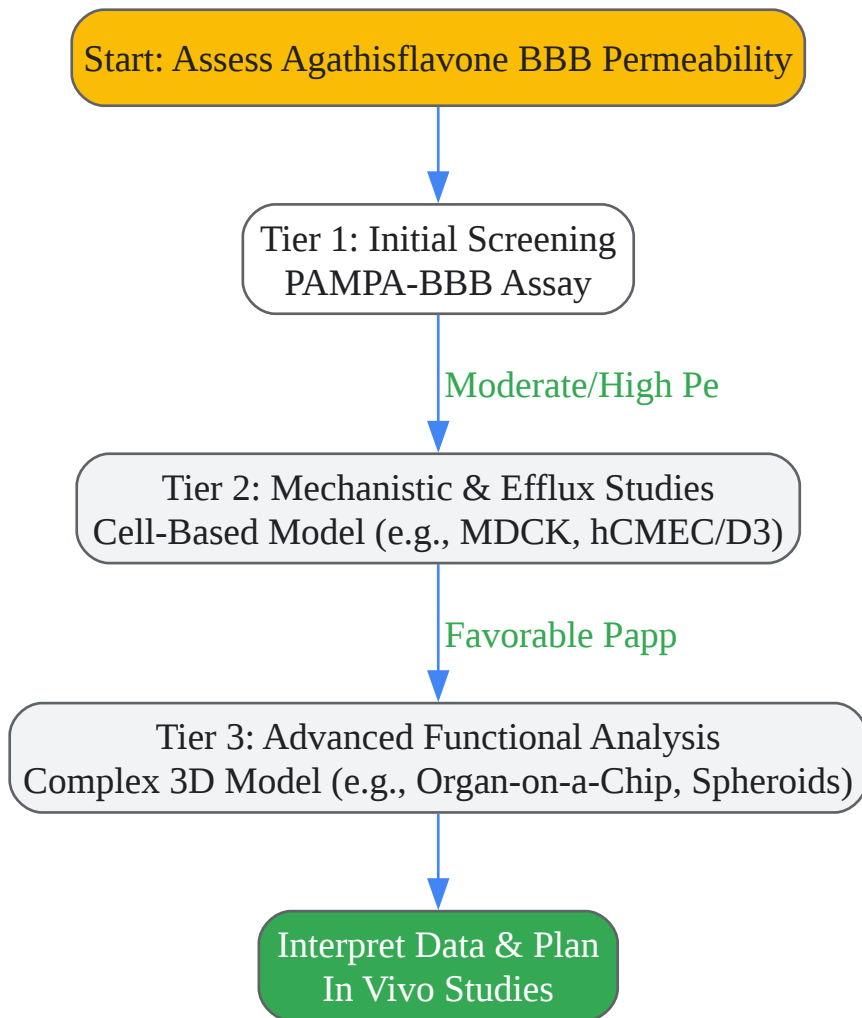
The table below summarizes key data on **agathisflavone** to inform your experimental design, such as concentration selection and mechanistic studies.

Property	Reported Value / Finding	Experimental Context / Significance	Source
Neuroprotective Effect	Yes (prevents oligodendrocyte process retraction & axonal demyelination)	<i>Ex vivo</i> model of neonatal cerebellum ischemia (Oxygen-Glucose Deprivation).	[1]
Anti-neuroinflammatory Effect	Yes (modulates microglial & astrocytic activation)	Primary glial cultures induced by LPS; effect mediated via Glucocorticoid Receptor.	[2]
Effective Concentrations (In Vitro)	1 μ M - 30 μ M	Varies by model and outcome (neuroprotection, anti-inflammatory, anti-cancer).	[1] [2] [3]
Anti-glioblastoma Activity	Yes (reduces cell viability & migration)	Human (GL-15) and rat (C6) glioma cell lines.	[3]

Property	Reported Value / Finding	Experimental Context / Significance	Source
BBB Permeability Assessment	No direct data found for agathisflavone.	The PAMPA-BBB method is recommended for early-stage screening.	[4]

Experimental Workflow for BBB Permeability Assessment

The following diagram outlines a tiered strategy for evaluating **agathisflavone**'s BBB penetration potential, starting with a simple, high-throughput screen and progressing to more complex, physiologically relevant models.



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Detailed Protocols & Methodologies

Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB)

This non-cell-based assay predicts passive diffusion across the BBB [4].

- **Principle:** A permeability barrier is created by coating a filter with a proprietary porcine brain lipid extract dissolved in alkane. The test compound's movement from a donor well through this lipid membrane into an acceptor well is measured.
- **Key Materials:**

- **Sandwich Plate:** 96-well stirwell sandwich plates (Pion Inc.)
- **Lipid Solution:** BBB-1 lipid solution (Pion Inc.)
- **Buffer:** Brain sink buffer and 0.5 M potassium phosphate buffer (pH 7.4)
- **Test Article:** **Agathisflavone** stock solution (e.g., 10 mM in DMSO)
- **Procedure:**
 - **Dilution:** Dilute **agathisflavone** to 0.05 mM in aqueous phosphate buffer (final DMSO concentration 0.5%).
 - **Loading:** Add the donor solution to the donor plate. The acceptor plate is pre-filled with brain sink buffer.
 - **Assembly & Incubation:** Place the lipid-immobilized acceptor filter plate on the donor plate to form a sandwich. Incubate for **60 minutes at room temperature** with constant stirring (to reduce the aqueous boundary layer).
 - **Analysis:** Measure the concentration of **agathisflavone** in both donor and acceptor compartments using a UV plate reader.
 - **Calculation:** Permeability (P_e , in 10^{-6} cm/s) is calculated automatically by the Pion software. Compounds with **moderate to high BBB permeability** can be selected for further testing [4].

Neurite Outgrowth Inhibition Assay for Neurotoxicity Screening

BBB-penetrant compounds should be assessed for potential neurotoxicity [4].

- **Principle:** This assay identifies compounds that may inhibit neurite outgrowth, a critical process for neuronal development and health, using GFP-labeled human neurons.
- **Key Materials:**
 - **Cells:** GFP-expressing human cortical glutamatergic neurons (e.g., from BrainXell, Inc.)
 - **Assay Plates:** 1536-well black-wall/clear-bottom plates, PDL-coated.
- **Procedure:**
 - **Cell Seeding:** Dispense neurons at 800 cells/5 μ L/well into assay plates.
 - **Incubation:** Incubate plates at 37°C/5% CO₂ for **42 hours** to allow initial neurite outgrowth.
 - **Compound Addition:** Pin-transfer compounds (e.g., **agathisflavone**) to the plates. A range of final concentrations (e.g., 0.4 nM to 92 μ M) is recommended. Include a positive control (e.g., Rotenone) and a negative control (DMSO).
 - **Post-Treatment Incubation:** Continue incubation for another **24 to 48 hours**.
 - **Imaging & Analysis:**
 - Use a high-content imaging system (e.g., Perkin Elmer Operetta) to capture fluorescence images.
 - Analyze parameters like **total neurite length, root number, and maximum neurite length** using the system's software.

- An AC₅₀ value (concentration causing 50% inhibition) is calculated. Approximately 35% of tested natural products show inhibition in this assay [4].

Frequently Asked Questions & Troubleshooting

Q1: What is a suitable starting concentration range for testing agathisflavone in BBB models? A1:

Based on multiple in vitro studies, a concentration range of **1 μM to 10 μM** is a relevant starting point. This range has shown efficacy in neuroprotection, anti-inflammatory, and anti-glioblastoma models without widespread cytotoxicity [1] [2] [5]. It is prudent to conduct a cytotoxicity assay (e.g., MTT) on your specific BBB cell model first to establish a non-toxic working concentration.

Q2: Agathisflavone showed good permeability in PAMPA-BBB. What could explain low delivery in a more complex cell-based model? A2: This is a common issue. PAMPA only measures passive diffusion.

The discrepancy is likely due to:

- **Efflux Transporters:** **Agathisflavone** may be a substrate for active efflux transporters like **P-glycoprotein (P-gp)** or **Breast Cancer Resistance Protein (BCRP)** expressed in cell-based models [6] [7]. To test this, use specific transporter inhibitors (e.g., Elacridar for P-gp).
- **Metabolic Degradation:** The compound could be metabolized by enzymes present in the cellular model.
- **Non-Passive Transport:** It might rely on specific influx transporters not accounted for in PAMPA.

Q3: How can I study the mechanism of agathisflavone's transport across the BBB? A3: Beyond passive diffusion, investigate specific transport pathways:

- **Receptor-Mediated Transcytosis (RMT):** If you suspect **agathisflavone** uses this pathway (e.g., binding to Transferrin or Insulin receptors), perform transport assays in the presence of excess native ligand to competitively inhibit uptake [6] [7].
- **Carrier-Mediated Transport (CMT):** Test if transport is saturable by adding high concentrations of **agathisflavone**. If permeability decreases, it suggests a specific carrier is involved.
- **Adsorptive-Mediated Transcytosis (AMT):** This is often triggered by cationic charges. If **agathisflavone** has a positive charge at physiological pH, this pathway could be relevant [7].

Q4: The in vivo efficacy of agathisflavone is poor despite good in vitro permeability. What are potential reasons? A4: This points to factors beyond simple BBB permeability:

- **Plasma Protein Binding:** High binding to serum proteins can significantly reduce the free fraction of the compound available to cross the BBB.

- **Systemic Clearance:** Rapid metabolism and excretion in the liver or other tissues can prevent sufficient compound from ever reaching the brain vasculature.
- **Blood-Brain Barrier Integrity:** In your disease model, the BBB might be more intact than assumed, limiting access.

Advanced Technical Notes

For advanced research, consider moving beyond 2D models. **3D in vitro BBB models** (e.g., organ-on-a-chip, spheroids) incorporate flow, shear stress, and multiple cell types (pericytes, astrocytes), offering a more physiologically relevant platform to study **agathisflavone's** penetration and effects in a near-in vivo context [6].

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